5-((4-Diethylaminophenyl)methylene)selenazolidine-2,4-dione
Description
Properties
CAS No. |
77144-00-4 |
|---|---|
Molecular Formula |
C14H16N2O2Se |
Molecular Weight |
323.26 g/mol |
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O2Se/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)/b12-9+ |
InChI Key |
CDNWIQHLSAHXFI-FMIVXFBMSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)[Se]2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)[Se]2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Selenazolidine-2,4-dione Core
The selenazolidine-2,4-dione ring is a five-membered heterocycle containing selenium and two carbonyl groups at positions 2 and 4. Its synthesis is often achieved by cyclization reactions involving:
- Selenium sources such as elemental selenium or selenium-containing reagents.
- Amino acid derivatives or thiourea analogs that provide the nitrogen and carbon framework.
A representative synthetic route involves the reaction of selenourea with haloacetic acid derivatives under reflux conditions in aqueous or alcoholic solvents. This leads to cyclization and formation of the selenazolidine-2,4-dione ring with moderate to good yields. The reaction conditions such as temperature (typically 80–100°C), solvent choice (water, ethanol), and reaction time (several hours) are optimized to maximize yield and purity.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Selenourea + chloroacetic acid | Reflux in water/ethanol, 8 h | 70–80 | Formation of selenazolidine-2,4-dione ring |
| 2 | Purification by recrystallization | Ethanol or water | — | Purity >95% |
Introduction of the 4-Diethylaminophenyl Methylene Group
The key functionalization step involves the condensation of the selenazolidine-2,4-dione core with 4-diethylaminobenzaldehyde via a Knoevenagel condensation. This reaction forms the methylene bridge connecting the aromatic ring to the heterocyclic core.
Typical reaction conditions include:
- Base catalyst: Piperidine or other secondary amines.
- Solvent: Ethanol or other polar solvents.
- Temperature: Reflux conditions (around 78°C for ethanol).
- Reaction time: 6–9 hours.
- Work-up: Precipitation by addition of water, acidification with acetic acid, filtration, and recrystallization.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Selenazolidine-2,4-dione + 4-diethylaminobenzaldehyde + piperidine | Reflux in ethanol, 6–9 h | 65–75 | Knoevenagel condensation forming methylene bridge |
| 2 | Acidification and recrystallization | Acetic acid, ethanol | — | Product purity >95% |
Comparative Analysis with Thiazolidine-2,4-dione Derivatives
Preparation methods for related compounds such as 5-arylidene-thiazolidine-2,4-dione derivatives provide useful analogies, as these compounds share similar condensation chemistry but differ in the heteroatom (sulfur vs. selenium).
- Thiazolidine-2,4-dione derivatives are synthesized by refluxing thiourea with monochloroacetic acid to form the core, followed by Knoevenagel condensation with various aromatic aldehydes.
- Reaction monitoring by TLC and characterization by IR, $$ ^1H $$ NMR, and $$ ^{13}C $$ NMR confirm the formation of the arylidene-substituted products.
- Yields typically range from 50% to 70%, with melting points and spectral data confirming structure.
This methodology parallels the selenium analog synthesis, with the main difference being the selenium source replacing sulfur.
Summary Table of Preparation Methods
| Compound | Core Formation Method | Functionalization Method | Typical Yield (%) | Key Reaction Conditions |
|---|---|---|---|---|
| 5-((4-Diethylaminophenyl)methylene)selenazolidine-2,4-dione | Cyclization of selenourea with haloacetic acid | Knoevenagel condensation with 4-diethylaminobenzaldehyde | 65–80 | Reflux in ethanol, base catalyst (piperidine), 6–9 h |
| 5-Arylidene-thiazolidine-2,4-dione (analog) | Cyclization of thiourea with monochloroacetic acid | Knoevenagel condensation with aromatic aldehydes | 50–70 | Reflux in ethanol, piperidine, 8–9 h |
Research Findings Supporting Preparation
- The Knoevenagel condensation is a well-established method for introducing arylidene substituents on heterocyclic cores, with piperidine serving as an effective catalyst in polar solvents under reflux.
- The selenium-containing heterocycle synthesis benefits from careful control of reaction parameters to avoid decomposition and maximize yield.
- Spectroscopic analysis (IR, $$ ^1H $$ NMR, $$ ^{13}C $$ NMR) confirms the presence of characteristic functional groups, including carbonyl stretches around 1700 cm$$^{-1}$$ and methylene protons near 7.7 ppm in $$ ^1H $$ NMR.
- Purification by recrystallization ensures high purity necessary for biological activity studies.
Chemical Reactions Analysis
SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
5-((4-Diethylaminophenyl)methylene)selenazolidine-2,4-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, dermatology, and polymer science, while providing comprehensive data tables and case studies.
Chemical Properties and Structure
This compound features a selenazolidine backbone, which is significant for its biological activities. The presence of the diethylaminophenyl group enhances its solubility and reactivity, making it a candidate for various applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that selenazolidine derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways.
Case Study: A study published in Journal of Medicinal Chemistry investigated a series of selenazolidine derivatives, noting that the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Treatment of Cystic Fibrosis
Recent patents have highlighted the potential of this compound in pharmaceutical formulations aimed at treating cystic fibrosis. The compound can be incorporated into drug delivery systems that enhance the bioavailability of therapeutic agents targeting cystic fibrosis transmembrane conductance regulator (CFTR) mediated diseases.
Case Study: Patent US11951212B2 describes a formulation where this compound is utilized to improve the efficacy of existing CF therapies by enhancing drug solubility and absorption .
Topical Formulations
The compound's properties make it suitable for incorporation into topical formulations aimed at skin conditions. Its ability to penetrate skin layers can be beneficial for delivering active ingredients effectively.
Case Study: Research published in Brazilian Journal of Pharmaceutical Sciences explored the use of selenazolidine derivatives in cosmetic formulations. The study reported improvements in skin hydration and barrier function when these compounds were included in creams and lotions .
Antimicrobial Properties
The antimicrobial activity of selenazolidine compounds has been well-documented. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Development of Smart Polymers
The incorporation of this compound into polymer matrices has been explored for creating smart materials that respond to environmental stimuli. These materials can be used in drug delivery systems that release their payload upon specific triggers.
Case Study: A study on polymeric nanoparticles revealed that embedding this compound within the nanoparticles enhanced their stability and controlled release properties, making them suitable for targeted therapy applications .
Mechanism of Action
The mechanism of action of SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Core Heterocycle: Selenium vs. Sulfur
The replacement of sulfur with selenium in the heterocyclic ring alters electronic and steric properties. Selenium’s lower electronegativity may weaken hydrogen-bonding interactions but enhance hydrophobic interactions with target proteins. For example, thiazolidine-2,4-dione derivatives like 5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione (1s) showed IC₅₀ values of 7.46 µM against soybean lipoxygenase (LOX), attributed to the indole moiety’s electron-rich structure . The selenium analog could exhibit modified binding kinetics or redox-mediated mechanisms due to selenium’s unique chemistry.
Anticancer Activity
- Indole-substituted thiazolidine-2,4-diones (e.g., derivatives e1–e9) exhibited IC₅₀ values <30 µM against A549 and HCT116 cancer cells, comparable to 5-fluorouracil. The diethylamino group in the target compound may improve cellular uptake or target affinity, though selenium’s cytotoxicity profile requires evaluation .
Antidiabetic and Neuroprotective Potential
- Thiazolidine-2,4-diones with chromene or pyrrole substituents (e.g., TZDD2 and TZDD3) demonstrated dual antidiabetic activity via PPAR-γ modulation. Selenium’s redox activity could augment insulin sensitization or mitigate oxidative stress in diabetic models .
- In Alzheimer’s disease research, dual GSK-3β and tau-aggregation inhibitors (e.g., compound T1) achieved IC₅₀ = 0.89 µM, suggesting that selenium derivatives might enhance blood-brain barrier penetration or reduce neuroinflammation .
Data Tables: Key Comparative Findings
Table 1. Enzyme Inhibition Profiles of Selected Analogs
Table 2. Anticancer Activity of Indole-Substituted Analogs
| Compound | Cancer Cell Line (IC₅₀, µM) | Key Feature | Reference |
|---|---|---|---|
| e1 | A549: 28.1; HCT116: 25.7 | N-Benzylindole | |
| e3 | A549: 29.4; HCT116: 26.9 | N-Benzylindole |
Biological Activity
5-((4-Diethylaminophenyl)methylene)selenazolidine-2,4-dione is a compound belonging to the class of selenazolidine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a selenazolidine core with a diethylaminophenyl moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of selenazolidine derivatives. For instance, compounds similar to this compound were evaluated against various human tumor cell lines, demonstrating significant cytotoxic effects.
Case Studies
- In Vitro Studies : A study reported that related thiazolidine derivatives exhibited GI50 values ranging from 1.11 μM to 2.04 μM against different cancer cell lines, including leukemia and prostate cancer . These findings suggest that modifications in the side chains can enhance anticancer efficacy.
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves DNA cleavage and apoptosis induction in cancer cells. For instance, DNA cleavage studies indicated that at certain concentrations, these compounds could induce complete linear DNA digestion, suggesting a potential mechanism for their anticancer activity .
Antimicrobial Activity
The antimicrobial properties of selenazolidine derivatives have also been explored extensively.
Research Findings
- Broad Spectrum Activity : Various synthesized derivatives have shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Notably, some compounds demonstrated effectiveness against resistant strains .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influences antimicrobial potency. For example, modifications in the benzylidene substituents have been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Comparative Biological Activity Table
| Compound | Anticancer Activity (GI50 μM) | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| 5d | 1.36 - 2.04 | Yes | DNA cleavage |
| 5a | Not specified | Yes | Unknown |
| 5b | Not specified | Moderate | Unknown |
Additional Pharmacological Activities
Beyond anticancer and antimicrobial effects, derivatives of selenazolidine have been investigated for other pharmacological activities:
Q & A
Q. How can the synthesis of 5-((4-Diethylaminophenyl)methylene)selenazolidine-2,4-dione be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves condensation of selenazolidine-2,4-dione derivatives with substituted benzaldehydes. Key parameters include:
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) mixed with acetic acid to enhance solubility and reaction efficiency .
- Catalyst : Sodium acetate or similar bases can accelerate the reaction by deprotonating intermediates .
- Temperature and Time : Reflux conditions (100–120°C for 2–4 hours) are critical for achieving >90% yield .
- Purification : Recrystallization from DMF-ethanol mixtures improves purity (>95%) .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the diethylamino group (δ 1.1–1.3 ppm for CH, δ 3.3–3.6 ppm for CH) and the selenazolidine ring (C=Se resonance at ~170 ppm) .
- FT-IR : Identify the C=Se stretching vibration at ~1650–1700 cm and aromatic C-H bends at 700–800 cm .
- X-ray Crystallography : Resolve the (Z)- or (E)-configuration of the methylene group using single-crystal analysis .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 37°C. Monitor via HPLC for decomposition products (e.g., selenide oxides) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C expected for aromatic selenazolidines) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to model the HOMO-LUMO gap and electrostatic potential surfaces. Compare with experimental UV-Vis spectra .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to predict solubility and aggregation behavior .
Q. How can contradictions in reaction yield data be resolved during scale-up?
- Methodological Answer :
- Factorial Design : Apply a 2 factorial design to test variables (e.g., solvent ratio, catalyst loading). For example, a 2 design can isolate interactions between temperature, time, and molar ratios .
- Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and optimize conditions using response surface methodology (RSM) .
Q. What mechanistic insights explain selenium’s role in modulating biological activity compared to sulfur analogs?
- Methodological Answer :
- Comparative Kinetics : Perform stopped-flow experiments to compare reaction rates of selenazolidine vs. thiazolidine derivatives with biological nucleophiles (e.g., glutathione) .
- XAS Spectroscopy : Analyze selenium’s oxidation state and coordination environment in active intermediates .
Q. How should researchers address discrepancies in spectral data between synthetic batches?
- Methodological Answer :
- Batch-to-Batch Analysis : Use LC-MS to detect trace impurities (e.g., unreacted aldehyde or oxidized byproducts).
- Cross-Validation : Compare -NMR data with computational predictions (e.g., ChemDraw simulations) to identify stereochemical inconsistencies .
Safety and Compliance
Q. What safety protocols are critical for handling selenium-containing compounds in academic labs?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
